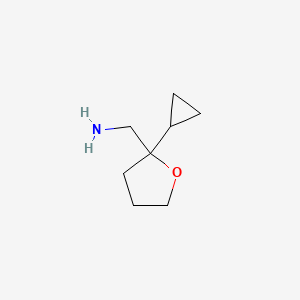

(2-Cyclopropyloxolan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropyloxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-6-8(7-2-3-7)4-1-5-10-8/h7H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAAFWGJLNDFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reductive Amination of 2 Cyclopropyl 2 Oxolanecarbaldehyde:an Alternative and Widely Used Method is the Reductive Amination of a Corresponding Aldehyde, 2 Cyclopropyl 2 Oxolanecarbaldehyde.organic Chemistry.orgharvard.eduthis One Pot Reaction Typically Involves the Condensation of the Aldehyde with an Ammonia Source to Form an Intermediate Imine, Which is then Reduced in Situ to the Desired Amine.scispace.comnih.govcommon Reducing Agents for This Process Include Sodium Borohydride Nabh₄ , Sodium Cyanoborohydride Nabh₃cn , and Sodium Triacetoxyborohydride Nabh Oac ₃ , with the Latter Being Particularly Mild and Selective.harvard.educatalytic Hydrogenation Can Also Be Employed.scispace.com

Optimization of Reaction Conditions and Process Development

The successful and efficient synthesis of this compound, particularly in a stereoselective manner, hinges on the careful optimization of reaction conditions and process development.

Solvent Effects and Temperature Control in Stereoselective Transformations

The creation of the quaternary stereocenter at the C2 position of the oxolane ring is a critical step where stereocontrol must be exerted. The choice of solvent and precise temperature control are paramount in influencing the diastereoselectivity of reactions that establish this center.

For instance, in the synthesis of the 2-cyclopropyloxolane core, which could potentially be achieved through cyclization reactions, the polarity and coordinating ability of the solvent can significantly impact the transition state energies of competing diastereomeric pathways. Non-coordinating solvents might favor certain intramolecular interactions, leading to higher selectivity.

Temperature control is equally critical. Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between diastereomeric transition states. Cryogenic conditions may be necessary in some cases to achieve high levels of diastereomeric excess.

| Parameter | Effect on Stereoselectivity | Example |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states. | A less polar solvent may favor a more compact transition state, leading to higher selectivity. |

| Solvent Coordination | Coordinating solvents can interact with catalysts or reagents, altering their steric and electronic properties. | The use of a non-coordinating solvent can prevent unwanted interactions and improve selectivity. |

| Temperature | Lower temperatures generally lead to higher stereoselectivity. | Running a cyclization reaction at -78 °C instead of room temperature can significantly increase the diastereomeric ratio. |

Ligand Design for Enhanced Reaction Efficiency and Selectivity

In catalytic stereoselective reactions, the design of chiral ligands is a powerful tool for controlling the stereochemical outcome. For the synthesis of this compound, a key step where ligand design would be crucial is in the asymmetric synthesis of the 2-cyclopropyl-substituted oxolane ring.

For example, if a transition metal-catalyzed cyclization or a cyclopropanation reaction is employed, the use of chiral phosphine, bis(oxazoline), or other privileged ligand classes can induce high levels of enantioselectivity. The steric and electronic properties of the ligand can be fine-tuned to create a chiral pocket around the metal center, which then directs the approach of the substrate, favoring the formation of one enantiomer over the other.

Analogues and Derivatives through Modular Synthesis

A modular synthetic approach to this compound would allow for the facile generation of a library of analogues and derivatives for structure-activity relationship (SAR) studies. This strategy involves the development of a convergent synthetic route where different building blocks can be readily introduced at various stages.

For instance, the cyclopropyl (B3062369) group could be replaced with other small carbocyclic or heterocyclic rings by starting with different substituted vinyl precursors in a cyclopropanation reaction. Similarly, variations in the oxolane ring could be achieved by using different starting materials for the ring-forming reaction.

The aminomethyl side chain also offers a point for diversification. N-alkylation or N-acylation of the final product can provide a range of secondary and tertiary amines or amides. Alternatively, different amines could be used in the reductive amination step to introduce substituents on the nitrogen atom directly.

| Point of Diversification | Synthetic Strategy | Potential Analogues |

| Cyclopropyl Group | Use of different ylides in a Corey-Chaykovsky cyclopropanation. nih.gov | (2-Cyclobutyloxolan-2-yl)methanamine, (2-(1-Methylcyclopropyl)oxolan-2-yl)methanamine |

| Oxolane Ring | Employing substituted precursors in the ring-forming step. | (5-Methyl-2-cyclopropyloxolan-2-yl)methanamine |

| Amine Functionality | N-alkylation or N-acylation of the final product. | N-Methyl-(2-cyclopropyloxolan-2-yl)methanamine, N-Acetyl-(2-cyclopropyloxolan-2-yl)methanamine |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyloxolan 2 Yl Methanamine

Reactivity Profiling of the Primary Amine Functionality

The exocyclic primary aminomethyl group (-CH₂NH₂) is a key center for the molecule's nucleophilic and basic properties. Its reactivity is typical of a primary amine, though potentially moderated by the steric bulk of the adjacent quaternary carbon of the oxolane ring.

Primary amines are effective nucleophiles that readily react with acylating and alkylating agents. byjus.com

Acylation: (2-Cyclopropyloxolan-2-yl)methanamine is predicted to react efficiently with acid chlorides and acid anhydrides in a nucleophilic acyl substitution. orgoreview.com This reaction, typically conducted in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct (e.g., HCl), yields stable N-substituted amides. libretexts.org The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group and form the amide. orgoreview.com Due to resonance delocalization of the nitrogen lone pair into the new carbonyl group, the resulting amide is significantly less nucleophilic, preventing over-acylation. openstax.org

Alkylation: The reaction with alkyl halides can be more complex. While the primary amine can be alkylated via an SN2 mechanism, the resulting secondary amine is often more nucleophilic than the starting material, leading to a potential mixture of mono- and di-alkylated products. masterorganicchemistry.com However, controlled mono-alkylation can sometimes be achieved. researchgate.net A common synthetic strategy, known as exhaustive methylation, involves using a large excess of a reactive alkylating agent like iodomethane. This process leads to the formation of a quaternary ammonium (B1175870) salt, which can serve as a leaving group in subsequent elimination reactions. masterorganicchemistry.com The steric hindrance imposed by the 2,2-disubstituted oxolane structure may influence the rate of these alkylation reactions. nih.govacs.org

| Reaction Type | Reagent | Predicted Product | Mechanism |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-((2-Cyclopropyloxolan-2-yl)methyl)acetamide | Nucleophilic Acyl Substitution |

| Alkylation (Exhaustive) | Excess Methyl Iodide (CH₃I) | (2-Cyclopropyloxolan-2-yl)-N,N,N-trimethylmethanaminium iodide | SN2 Reaction |

The primary amine functionality readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.org The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. researchgate.netnih.gov Under mildly acidic conditions (optimally around pH 5), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent dehydration and deprotonation of the nitrogen atom result in the formation of the C=N double bond of the imine. libretexts.orgresearchgate.net

| Reactant | Reaction Conditions | Intermediate | Final Product Type |

|---|---|---|---|

| Aldehyde (R-CHO) or Ketone (R-CO-R') | Mild Acid (e.g., pH ~5) | Hemiaminal | Imine (Schiff Base) |

The reactive nature of the primary amine makes it an ideal handle for chemical derivatization, enabling the transformation of the molecule into specialized probes for analytical and biological studies. researchgate.net Fluorogenic reagents are commonly employed to attach fluorescent tags, allowing for sensitive detection in techniques like HPLC. sigmaaldrich.com

Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. libretexts.orgnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to yield stable, fluorescent carbamate (B1207046) derivatives. libretexts.org

These strategies allow for the quantitative analysis of the parent molecule in complex biological matrices by converting it into a derivative with enhanced detectability. nih.gov

Oxolane Ring Reactivity and Transformations

The oxolane ring is a relatively stable cyclic ether. However, under specific energetic conditions, it can undergo ring-opening reactions. The presence of geminal substituents at the C2 position—a cyclopropyl (B3062369) group and an aminomethyl group—significantly influences the ring's stability and reaction pathways.

Acidic Conditions: The ring-opening of tetrahydrofuran (B95107) typically requires catalysis by strong Brønsted or Lewis acids. nih.govmdpi.com The reaction is initiated by the protonation of the ether oxygen, which activates the ring toward nucleophilic attack. Cleavage of one of the C-O bonds follows, which can proceed through an SN1 or SN2-like mechanism depending on the substitution pattern and reaction conditions. For this compound, the C2 carbon is quaternary. An SN1-type cleavage would generate a tertiary carbocation at the C2 position. This carbocation would be significantly stabilized by the adjacent cyclopropyl group, potentially facilitating the ring-opening process.

Photochemical Conditions: The photolysis of tetrahydrofuran, typically using high-energy UV light (e.g., 185-193 nm), can induce homolytic cleavage of a C-O bond. cdnsciencepub.comrsc.org This process generates a ring-opened diradical intermediate, which can then undergo further fragmentation or rearrangement. rsc.orgacs.org The specific products formed depend on the subsequent reactions of this diradical intermediate. While photochemical ring expansion of related four-membered oxetanes to tetrahydrofurans has been studied, direct photochemical ring-opening of substituted tetrahydrofurans is a known fragmentation pathway. researchgate.netrsc.orgnih.gov

The cyclopropyl group at the C2 position exerts profound electronic and steric effects on the oxolane ring.

Electronic Effects: A cyclopropyl group is known to stabilize an adjacent positive charge through hyperconjugation, a property stemming from the unique "bent" bonds and high p-character of the C-C bonds within the strained three-membered ring. wikipedia.org This electronic-donating nature is critical in the context of acid-catalyzed ring-opening. Should a carbocation form at the C2 position of the oxolane ring during a reaction, the cyclopropyl group would provide substantial stabilization, likely lowering the activation energy for the ring-opening process compared to an analogous compound with a less stabilizing substituent like a methyl or isopropyl group. wikipedia.orgresearchgate.net

Stability Considerations: The high ring strain of cyclopropanes (approximately 27 kcal/mol) makes them susceptible to their own ring-opening reactions under certain conditions, such as with strong acids or via radical pathways. beilstein-journals.orgnih.gov In the context of this compound, this presents a potential competing reaction pathway. However, the acid-catalyzed cleavage of the C-O bond in the protonated oxolane ring is generally a more favored pathway than the direct acid-mediated opening of the highly stable cyclopropane (B1198618) ring itself. The presence of the gem-disubstituent effect, where two groups are attached to the same carbon, can also influence the stability and conformational properties of the five-membered oxolane ring. ucla.edu

| Substituent | Position | Effect on Reactivity | Mechanistic Implication |

|---|---|---|---|

| -CH₂NH₂ | C2 | Provides a site for nucleophilic reactions and derivatization. | Enables acylation, alkylation, and imine formation. |

| Cyclopropyl | C2 | Electronically stabilizes adjacent positive charge. | Facilitates SN1-type ring-opening under acidic conditions. |

Cyclopropyl Group Transformations and Stability

The cyclopropyl group is a common motif in organic chemistry, known for its unique electronic properties and susceptibility to ring-opening reactions due to significant ring strain (approximately 27.5 kcal/mol). acs.org The stability of the cyclopropyl ring in this compound is influenced by the substituents on the quaternary carbon to which it is attached.

The high degree of strain in the cyclopropane ring makes it susceptible to reactions that lead to ring opening, thereby releasing the strain energy. Such reactions can be initiated by various reagents and conditions, including radical initiators, transition metals, and strong acids.

Radical-Mediated Ring Opening: In the presence of radical initiators, the cyclopropyl group can undergo homolytic cleavage. For instance, a radical species could add to the cyclopropyl ring, leading to a cyclopropylcarbinyl radical intermediate. This intermediate is known to rapidly rearrange to a more stable homoallylic radical. beilstein-journals.orgnih.gov The subsequent fate of this radical would depend on the reaction conditions, but this pathway represents a significant potential transformation of the molecule.

Transition Metal-Catalyzed Reactions: Transition metals are well-known to interact with cyclopropanes, promoting a variety of transformations. scispace.com For example, palladium or nickel catalysts could facilitate the oxidative addition into one of the C-C bonds of the cyclopropyl ring, leading to a metallacyclobutane intermediate. This intermediate could then undergo further reactions, such as reductive elimination or insertion, leading to a range of functionalized products.

The regioselectivity of the ring opening would likely be influenced by the electronic and steric environment of the quaternary carbon. Cleavage of the bond between the two most substituted carbons of the cyclopropyl ring is often favored. acs.org

| Reaction Type | Initiator/Catalyst | Key Intermediate | Potential Product Type |

| Radical Ring Opening | Radical Initiators (e.g., AIBN) | Homoallylic radical | Unsaturated open-chain amine |

| Metal-Catalyzed Isomerization | Pd(0), Ni(0) | Metallacyclobutane | Functionalized cyclopentane (B165970) derivatives |

This table presents potential reaction pathways for the cyclopropyl group based on known reactivity of similar structures.

Beyond ring-opening reactions, the cyclopropyl group itself can be functionalized, although this is generally more challenging. Methods for the direct C-H functionalization of cyclopropanes have been developed, often requiring specific directing groups and transition metal catalysts. Given the presence of the primary amine and the ether oxygen, these functional groups could potentially direct such a functionalization, although steric hindrance at the quaternary center might pose a significant challenge.

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling its chemical behavior. This would involve a combination of kinetic studies and the identification of reaction intermediates.

The primary amine group is a key reactive site in the molecule. It can act as a nucleophile in a variety of reactions, such as alkylation, acylation, and condensation with carbonyl compounds. msu.edulibretexts.org Kinetic studies of these transformations would provide valuable information about the reaction rates and the factors that influence them.

For example, in an SN2 reaction with an alkyl halide, the rate of reaction would be expected to follow second-order kinetics, being first order in both the amine and the alkyl halide. The rate constant would be influenced by the steric hindrance around the amine, which in this case is significant due to the adjacent quaternary carbon.

A hypothetical kinetic experiment for the reaction of this compound with a model electrophile, such as methyl iodide, could be monitored by techniques like NMR spectroscopy or HPLC to determine the rate of disappearance of the starting materials and the appearance of the product.

| Parameter | Influence on Reaction Rate | Expected Observation |

| Steric Hindrance | Decreases rate of nucleophilic attack | Slower reaction compared to less hindered primary amines |

| Solvent Polarity | Can influence rate depending on the transition state | Polar aprotic solvents may favor SN2 reactions |

| Temperature | Increases reaction rate | Rate constant increases with temperature (Arrhenius equation) |

This table outlines expected trends in kinetic studies of the primary amine's reactivity.

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. nih.gov For reactions involving the cyclopropyl group, key intermediates could include radical species or organometallic complexes, as mentioned earlier. Spectroscopic techniques such as electron paramagnetic resonance (EPR) could be employed to detect and characterize radical intermediates.

In reactions involving the primary amine, protonated amine species or tetrahedral intermediates in acylation reactions are expected. The presence of these intermediates could be inferred from kinetic data or potentially observed directly under specific conditions (e.g., low temperature NMR).

For instance, in an acid-catalyzed ring-opening of the cyclopropyl group, a key intermediate would be a carbocation. The stability of this carbocation would be a critical factor in determining the reaction pathway. The formation of a tertiary carbocation adjacent to the oxygen atom of the oxolane ring would be a plausible intermediate, which could then be trapped by a nucleophile.

Stereochemical Considerations and Stereodivergent Synthesis

Chiral Recognition and Stereochemical Control in Synthesis

Chiral recognition is a fundamental process in stereoselective synthesis, where a chiral catalyst or reagent interacts differently with the enantiomers of a racemic mixture or the enantiotopic faces of a prochiral substrate. For a molecule such as (2-Cyclopropyloxolan-2-yl)methanamine, which possesses a quaternary stereocenter at the C2 position of the oxolane ring, achieving high levels of stereochemical control is a significant synthetic challenge. The synthesis of chiral 2,2-disubstituted tetrahydrofurans often requires sophisticated strategies to establish the desired stereochemistry.

The development of stereoselective methods for the synthesis of such compounds is an active area of research. These methods often employ chiral auxiliaries, catalysts, or reagents to control the formation of the stereocenter. The precise mechanism of chiral recognition in these reactions is complex and depends on the specific reagents and conditions used. However, it generally involves the formation of diastereomeric transition states that have different energy levels, leading to the preferential formation of one enantiomer over the other.

Diastereoselective and Enantioselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound has not been extensively documented in the literature. However, general strategies for the asymmetric synthesis of 2,2-disubstituted tetrahydrofurans can be applied. A plausible approach would involve the enantioselective addition of a cyclopropyl (B3062369) nucleophile to a suitable ketone precursor, followed by cyclization to form the oxolane ring.

For instance, an asymmetric Grignard addition of cyclopropylmagnesium bromide to a γ-chloro ketone, catalyzed by a chiral ligand, could furnish a chiral tertiary alcohol. This intermediate could then undergo intramolecular Williamson ether synthesis to yield the desired 2,2-disubstituted tetrahydrofuran (B95107) with high enantiomeric excess. The subsequent conversion of a suitable functional group at the 2-position to an aminomethyl group would complete the synthesis.

Another potential route involves the diastereoselective functionalization of a chiral oxolane precursor. For example, starting from an enantiopure 2-cyclopropyloxolane-2-carboxylic acid, a diastereoselective reduction or amination sequence could be employed to introduce the aminomethyl group. The success of such a strategy would depend on the ability to control the stereochemistry of the newly formed stereocenter relative to the existing one.

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Key Challenge |

|---|---|---|

| Asymmetric Cyclopropanation | Enantioselective cyclopropanation of a suitable alkene precursor bearing the oxolane moiety. | Control of both relative and absolute stereochemistry. |

| Chiral Pool Synthesis | Starting from an enantiopure precursor that already contains the oxolane ring. | Availability of suitable starting materials. |

Conformational Analysis of the Oxolane and Cyclopropyl Rings

The three-dimensional structure of this compound is defined by the conformations of the oxolane and cyclopropyl rings and their relative orientation. The five-membered oxolane ring is not planar and typically adopts either an envelope or a twist conformation to relieve torsional strain. In the case of a 2,2-disubstituted oxolane, the substituents will occupy specific positions in these conformations to minimize steric interactions.

The conformational preference of the cyclopropyl group relative to the oxolane ring is another important factor. The cyclopropyl group can rotate around the C-C bond connecting it to the oxolane ring. The two primary conformations are the "bisected" and "eclipsed" conformations. In the bisected conformation, one of the C-C bonds of the cyclopropane (B1198618) ring eclipses the bond to the aminomethyl group, while in the eclipsed conformation, a C-H bond of the cyclopropane ring is eclipsed. Computational studies on similar cyclopropyl ketones suggest that the relative stability of these conformers is influenced by steric and electronic factors. uwlax.edu For cyclopropyl methyl ketone, the s-cis conformation, where the methyl group is cis to the cyclopropyl ring, is found to be the most stable. uwlax.edu

Influence of Stereochemistry on Molecular Interactions in Chemical Systems

The specific stereochemistry of this compound is expected to have a profound impact on its interactions within chemical and biological systems. The spatial arrangement of the cyclopropyl and aminomethyl groups creates a unique chiral environment that can lead to stereospecific interactions.

In the context of medicinal chemistry, for example, if this compound were a ligand for a biological receptor, the two enantiomers would likely exhibit different binding affinities and biological activities. This is because biological receptors, such as enzymes and ion channels, are themselves chiral and will interact differently with the two enantiomers, akin to a handshake where a right hand preferentially fits into a right glove.

In chemical synthesis, the stereochemistry of this compound would be critical if it were used as a chiral ligand or catalyst. The defined three-dimensional structure would create a specific chiral pocket that could induce stereoselectivity in a chemical reaction. The precise nature of these molecular interactions would be governed by non-covalent forces such as hydrogen bonding (involving the amine group), van der Waals forces, and steric repulsion, all of which are sensitive to the molecule's stereoisomeric form.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| cyclopropylmagnesium bromide |

| 2-cyclopropyloxolane-2-carboxylic acid |

Computational and Theoretical Investigations of 2 Cyclopropyloxolan 2 Yl Methanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties from first principles. These methods are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). Such calculations are crucial for understanding the intrinsic properties of (2-Cyclopropyloxolan-2-yl)methanamine.

Density Functional Theory (DFT) Studies on Conformational Preferences

This compound possesses several rotatable bonds, leading to a landscape of different spatial arrangements, or conformations. Density Functional Theory (DFT) is a robust computational method used to explore this landscape and identify the most energetically favorable conformations. By systematically rotating the key bonds—such as the C-C bond connecting the cyclopropyl (B3062369) group to the oxolane ring and the C-C bond of the aminomethyl group—a potential energy surface can be mapped.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table is illustrative and presents hypothetical data for educational purposes.

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.52 |

| 3 | -60° (gauche) | 0.88 |

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comimperial.ac.uk The energy and spatial distribution of these orbitals provide critical insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to the presence of the lone pair of electrons. This suggests that the molecule will likely act as a nucleophile, with this nitrogen atom being the primary site for electrophilic attack. The LUMO, conversely, would be anticipated to be distributed across the antibonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and presents hypothetical data for educational purposes.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -9.5 | Nucleophilic character, site of electron donation (likely N atom) |

| LUMO | 2.1 | Electrophilic character, site of electron acceptance |

| HOMO-LUMO Gap | 11.6 | High kinetic stability |

Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

While quantum chemical calculations are excellent for studying molecules in a vacuum, the behavior of this compound in a real-world chemical environment is profoundly influenced by the surrounding solvent molecules. Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. aps.org

An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules, such as water. By solving Newton's equations of motion for this system, the simulation can track the trajectory of each atom, providing a dynamic picture of how the molecule behaves. mdpi.com This approach allows for the study of conformational flexibility in solution, revealing which conformations are favored in a particular solvent and the rates of interconversion between them. Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent, such as the formation and breaking of hydrogen bonds between the amine group and water molecules.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., Calculated NMR Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and structural confirmation. Techniques like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies that correspond to infrared (IR) spectroscopy.

The calculated NMR chemical shifts for the hydrogen and carbon atoms in this compound can be compared with experimental spectra to confirm the molecule's structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an IR spectrum to specific molecular motions, such as the stretching of the N-H bonds in the amine group or the C-O bond in the oxolane ring.

Table 3: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound This table is illustrative and presents hypothetical data for educational purposes.

| Proton Environment | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| -CH₂-NH₂ | 2.85 | 2.90 |

| Cyclopropyl-H | 0.40 - 0.85 | 0.45 - 0.90 |

| Oxolane-CH₂ | 1.60 - 2.10 | 1.65 - 2.15 |

Table 4: Hypothetical Calculated vs. Experimental IR Vibrational Frequencies for this compound This table is illustrative and presents hypothetical data for educational purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350, 3280 | 3360, 3290 |

| C-H Stretch (aliphatic) | 2950 - 2850 | 2960 - 2860 |

| C-O Stretch | 1080 | 1090 |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. By mapping the potential energy surface for a proposed reaction, it is possible to identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.

For example, the reaction of the amine group with an electrophile could be modeled. researchgate.net Computational methods can be used to calculate the structure and energy of the transition state for this reaction. The activation energy, which is the energy difference between the reactants and the transition state, can then be determined. This information is crucial for predicting the rate of the reaction and for understanding the factors that control its outcome. Theoretical studies can also shed light on more complex processes, such as ring-opening reactions of the cyclopropyl or oxolane moieties under specific conditions. researchgate.net

Advanced Characterization and Analytical Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2-Cyclopropyloxolan-2-yl)methanamine, which possesses a chiral center at the 2-position of the oxolane ring, NMR techniques would be critical for determining its relative and absolute stereochemistry. Techniques such as ¹H and ¹³C NMR would provide initial information on the connectivity of atoms, while more advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the complete chemical structure.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be pivotal. These experiments can reveal through-space proximity between protons, which can help in establishing the relative orientation of the cyclopropyl (B3062369) and aminomethyl groups with respect to the oxolane ring. Furthermore, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR could be employed to distinguish between the enantiomers of this compound.

Purity assessment is another critical application of NMR. Quantitative NMR (qNMR) could be utilized to determine the purity of a sample of this compound by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard.

As of the latest literature review, detailed experimental NMR data specifically for this compound has not been published in peer-reviewed journals.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be essential to confirm the molecular formula of this compound, which is C₈H₁₅NO.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 142.12265 | 127.3 |

| [M+Na]⁺ | 164.10459 | 135.0 |

| [M-H]⁻ | 140.10809 | 134.8 |

| [M+NH₄]⁺ | 159.14919 | 145.6 |

| [M+K]⁺ | 180.07853 | 134.8 |

| [M+H-H₂O]⁺ | 124.11263 | 122.3 |

| [M+HCOO]⁻ | 186.11357 | 149.5 |

| [M+CH₃COO]⁻ | 200.12922 | 176.9 |

| [M+Na-2H]⁻ | 162.09004 | 134.0 |

| [M]⁺ | 141.11482 | 126.8 |

| [M]⁻ | 141.11592 | 126.8 |

Data sourced from PubChem CID 126987666. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be crucial for fragment analysis. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern would be generated, which can be used for structural confirmation and for the identification of the compound in complex mixtures.

Chromatographic Methods for Purification and Enantiomeric Separation

Chromatographic techniques are fundamental for the purification and analysis of chemical compounds. For this compound, methods such as flash column chromatography would likely be employed for its purification after synthesis.

Given the chiral nature of the molecule, the separation of its enantiomers is of significant interest. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) would be the most common and effective method for enantiomeric separation. The choice of the CSP and the mobile phase would need to be optimized to achieve baseline separation of the two enantiomers. Supercritical fluid chromatography (SFC) with a chiral stationary phase could also be a viable, and often faster, alternative to chiral HPLC.

Gas chromatography (GC) could also be used, potentially after derivatization of the primary amine with a suitable chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.

Specific, experimentally validated chromatographic methods for the purification and enantiomeric separation of this compound are not currently described in the available scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Supramolecular Organization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. To apply this technique to this compound, it would first be necessary to obtain a single crystal of suitable quality. This can often be a challenging step.

If a suitable crystal of one of the enantiomers is obtained, or a crystal of the racemate that crystallizes as a conglomerate or with a chiral space group, X-ray diffraction analysis can provide the precise atomic coordinates. This allows for the unambiguous determination of the absolute configuration of the chiral center. Furthermore, the crystal structure reveals information about the supramolecular organization, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound.

There are currently no published X-ray crystallographic structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases.

Development of Specialized Analytical Protocols for this compound and its Derivatives

The development of specialized analytical protocols is often necessary for quality control during synthesis and for various applications of a compound. For this compound and its derivatives, this would entail the validation of the analytical methods described above.

This would involve establishing protocols for routine purity checks using techniques like HPLC or GC, with defined parameters for the column, mobile phase/gas carrier, flow rate, and detection method. For enantiomeric purity, a validated chiral HPLC or GC method would be required, demonstrating sufficient resolution, linearity, accuracy, and precision.

Furthermore, the development of quantitative analytical methods, for instance, using LC-MS/MS, may be necessary for the determination of the compound in various matrices, which would require extensive method development and validation according to established guidelines.

At present, there is no evidence in the public domain of the development and publication of such specialized analytical protocols specifically for this compound.

Applications in Chemical Synthesis and Materials Science Research

(2-Cyclopropyloxolan-2-yl)methanamine as a Versatile Small Molecule Scaffold

No specific research was identified that details the use of this compound as a versatile small molecule scaffold. In theory, its structure could serve as a starting point for the synthesis of a library of compounds for drug discovery or materials science, but no such applications have been documented in the searched scientific literature.

Utility as a Chiral Auxiliary in Asymmetric Organic Reactions

Chiral auxiliaries are crucial tools in asymmetric synthesis, temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. While the structure of this compound contains a chiral center, no studies were found that investigate or confirm its utility as a chiral auxiliary in asymmetric organic reactions. General principles of chiral auxiliaries are well-established, but their effectiveness is highly dependent on the specific structure of the auxiliary and the reaction type.

Role as a Building Block for the Construction of Complex Chemical Structures

As a molecule with multiple functional groups, this compound has the potential to be a valuable building block. Chemical suppliers list the compound, suggesting its availability for synthetic purposes. However, no specific examples of its incorporation into more complex chemical structures were found in the available literature.

Exploration as a Ligand in Metal-Catalyzed Reactions and Coordination Chemistry

The primary amine group in this compound makes it a potential ligand for coordinating with metal centers. Such metal complexes can have interesting catalytic properties.

Design of Metal Complexes Utilizing this compound as a Ligand

There is no available research on the design and synthesis of metal complexes specifically utilizing this compound as a ligand.

Catalytic Performance of Derived Metal Complexes in Organic Transformations

Consequently, without the synthesis of such complexes, there is no information on their catalytic performance in any organic transformations.

Precursor Applications in Non-Biological Chemical Synthesis (e.g., Polymer Science, Agrochemicals)

No patents or research articles were identified that describe the use of this compound as a precursor in the synthesis of polymers or agrochemicals.

Future Research Directions and Perspectives

Integration of Machine Learning and AI in the Synthesis and Design of (2-Cyclopropyloxolan-2-yl)methanamine Derivatives

Furthermore, ML algorithms can be employed to design derivatives with specific desired properties. By creating quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can predict the biological activity, toxicity, solubility, and other key parameters of virtual compounds before they are synthesized. nih.govnih.govactascientific.com This in silico screening process dramatically reduces the time and cost associated with traditional trial-and-error discovery, allowing for the rapid identification of promising candidates for various applications. nih.govactascientific.com

| ADME/Tox Prediction Accuracy | N/A | 85-95% | N/A |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct combination of functional groups in this compound—a primary amine adjacent to a quaternary center, a strained cyclopropane (B1198618) ring, and an ether linkage—suggests a rich and complex reactivity profile awaiting exploration. researchgate.netrsc.org Future investigations could uncover unprecedented chemical transformations.

The quaternary carbon center adjacent to the amine is a significant synthetic challenge. researchgate.netrsc.org Research could focus on developing methods for the stereoselective manipulation of this center, potentially through photocatalyzed epimerization or rearrangement reactions that could provide access to diastereomerically pure compounds. acs.org Moreover, the primary amine itself is a versatile handle for a multitude of functionalization reactions.

The cyclopropane ring is another key feature. Its inherent ring strain can be harnessed in ring-opening reactions to generate more complex acyclic or larger ring structures. nih.govmdpi.com Conversely, methods for the direct C-H functionalization of the cyclopropane ring, without disrupting the three-membered scaffold, would be highly valuable for late-stage modification of derivatives. nih.gov The development of transition-metal-catalyzed or photocatalytic methods could enable the introduction of new substituents with high regioselectivity. acs.org

Development of Sustainable and Economical Production Methods

As the chemical industry moves towards greener and more sustainable practices, the development of eco-friendly production methods for this compound and its derivatives is paramount. rsc.orgfq-unam.orgyoutube.com Future research will likely concentrate on two key areas: biocatalysis and flow chemistry.

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and solvents. nih.govscispace.comrsc.org Researchers could explore the use of engineered enzymes, such as amine dehydrogenases or transaminases, for the stereoselective synthesis of the chiral amine center. This biological approach offers a greener alternative to traditional chemical methods. rsc.org

The integration of biocatalysis with continuous flow chemistry presents a powerful synergy for sustainable production. nih.govrsc.orgeuropeanpharmaceuticalreview.com Flow reactors offer enhanced control over reaction parameters, improved safety, and simplified scale-up compared to traditional batch processes. seqens.com Immobilizing enzymes within a packed-bed reactor in a flow system can improve enzyme stability and allow for continuous production with easy separation of the product, leading to a more economical and environmentally friendly manufacturing process. nih.govscispace.comrsc.org

Table 2: Prospective Comparison of Synthesis Methods

| Metric | Traditional Batch Synthesis | Biocatalytic Batch | Continuous Flow Biocatalysis |

|---|---|---|---|

| Solvent Usage | High (e.g., Chlorinated) | Low (Aqueous media) | Very Low (Recirculated) |

| Process Mass Intensity (PMI) | >200 | 50-100 | <50 |

| Energy Consumption | High (Heating/Cooling) | Low (Ambient Temp.) | Moderate (Pumping) |

| Reaction Time | 24-48 hours | 12-24 hours | <1 hour (residence time) |

| Product Isolation | Multi-step extraction | Simplified extraction | In-line separation |

| Catalyst Recyclability | Difficult/No | Possible | High (Immobilized) |

Advanced Materials Applications and Functionalization Strategies

The unique structural motifs of this compound make it an attractive building block for advanced materials. The primary amine group provides a reactive site for incorporation into polymer backbones or for the functionalization of material surfaces. acs.orgtrea.compolysciences.com

Future research could explore the use of this compound as a monomer in polymerization reactions. The resulting amine-functionalized polymers could possess unique properties, such as enhanced adhesion, self-healing capabilities, or pH-responsiveness, due to the hydrogen-bonding capacity of the amine groups. acs.org The rigid, three-dimensional nature of the spirocyclic core could impart desirable thermal and mechanical properties to the polymer. rsc.orgacs.orgnih.gov

Furthermore, the molecule could be used to modify the surfaces of existing materials. For example, grafting this compound onto a substrate could alter its surface energy, hydrophilicity, or create specific binding sites for other molecules. Such functionalized surfaces could find applications in sensors, catalysts, and biomedical devices. ijrpr.com

Synergistic Research Opportunities with Other Disciplines in Chemical Science

The full potential of this compound will be realized through collaborations that bridge traditional sub-disciplines of chemistry. nih.gov

Chemical Biology: The synergy between synthetic chemistry and synthetic biology could lead to novel biosynthetic pathways for producing derivatives. researchgate.netnih.govantheia.bionih.gov By combining chemical synthesis steps with enzymatic transformations, researchers can create complex molecules that are inaccessible by either method alone. antheia.bionih.gov Derivatives could also be designed as molecular probes to study biological processes. hkuinno.com.hk

Computational and Theoretical Chemistry: Collaboration with computational chemists will be crucial for understanding the molecule's electronic structure and reactivity. escholarship.orgmdpi.commdpi.com Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, predict the outcomes of unknown transformations, and guide the design of new catalysts tailored for this specific scaffold. escholarship.orgmdpi.com

Medicinal Chemistry: The compound's spirocyclic and cyclopropane features are desirable in drug discovery for their ability to provide structural rigidity and explore three-dimensional chemical space. nih.govrsc.orgresearchgate.net Interdisciplinary efforts with medicinal chemists and pharmacologists could explore libraries of derivatives for potential therapeutic applications, leveraging computational tools to predict drug-target interactions. nih.govnih.gov

By fostering these synergistic collaborations, the scientific community can unlock the full scope of possibilities presented by the this compound scaffold, paving the way for innovations across the chemical sciences.

Q & A

Q. How can synthetic routes for (2-Cyclopropyloxolan-2-yl)methanamine be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) for cyclopropane ring formation, as steric effects from the cyclopropyl group may influence reaction efficiency .

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution steps in amine functionalization .

- Temperature Control : Optimize reaction temperatures (e.g., 60–80°C) to balance reaction rate and byproduct formation, particularly for cyclopropane stability .

- Purification Strategies : Use column chromatography with silica gel or reverse-phase HPLC to isolate the compound from unreacted intermediates .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the oxolane (tetrahydrofuran) ring protons (δ 1.6–4.0 ppm) and cyclopropyl methylene groups (δ 0.5–1.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methanamine group and cyclopropyl substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₅NO) with <2 ppm mass accuracy .

- X-ray Crystallography : Resolve cyclopropyl ring geometry and hydrogen-bonding interactions in crystalline form .

Q. How can researchers assess the physicochemical properties of this compound for experimental design?

Methodological Answer:

- Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, ethanol) to determine solubility limits .

- LogP Measurement : Use octanol-water partitioning assays or computational tools (e.g., MarvinSuite) to estimate hydrophobicity, critical for membrane permeability studies .

- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity to identify decomposition pathways (e.g., cyclopropane ring opening) .

Advanced Questions

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (R)- or (S)-cyclopropyl precursors) to control stereochemistry during cyclopropane formation .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for stereocontrolled cyclopropanation .

- Kinetic Resolution : Apply enzymatic methods (e.g., lipases) to separate enantiomers during amine functionalization .

Q. How can the biological activity of this compound be evaluated in vitro?

Methodological Answer:

- Target Identification : Screen against GPCRs or monoamine transporters via radioligand binding assays, leveraging structural similarities to known amine-based bioactive compounds .

- Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Metabolic Stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .

Q. What advanced analytical methods resolve discrepancies in reported bioactivity data?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .

- Receptor Binding Kinetics : Apply surface plasmon resonance (SPR) to measure binding affinity (KD) and rule off-target effects .

- Batch Reproducibility Analysis : Compare NMR and HRMS data across synthetic batches to confirm compound integrity .

Q. How does the cyclopropyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Monitor ring-opening reactions via HPLC in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Oxidative Stress Tests : Expose to H2O2 or cytochrome P450 enzymes to assess susceptibility to oxidation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and identify volatile byproducts .

Q. What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with serotonin receptors (e.g., 5-HT2A) .

- QSAR Modeling : Train models on amine-containing analogs to predict ADMET properties .

- DFT Calculations : Analyze cyclopropane ring strain and electronic effects on reactivity .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity?

Methodological Answer:

- Reaction Replication : Reproduce published methods with strict control of moisture, oxygen, and catalyst purity .

- Meta-Analysis : Compare data across PubChem, EPA DSSTox, and peer-reviewed studies to identify consensus trends .

- Collaborative Validation : Partner with independent labs to verify biological activity using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.